2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-8-12(16)15-7-2-1-5-11(15)10-4-3-6-14-9-10/h3-4,6,9,11H,1-2,5,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYELFOBUNGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperidine nucleus, have been found to interact with a variety of targets, including various enzymes and receptors.
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, often leading to downstream effects such as the inhibition of cell proliferation.
Biological Activity
2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one, with the molecular formula C13H16N2O and CAS number 1541270-14-7, is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, piperidine ring, and pyridine moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure contributes to its biological activity. The presence of both piperidine and pyridine rings allows for versatile interactions with various biological targets, which is crucial for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 1541270-14-7 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Similar compounds have shown potential anticancer effects. For instance, studies on piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Cholinesterase Inhibition : The compound's structure suggests potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. Compounds with similar piperidine structures have been identified as dual inhibitors of these enzymes, enhancing the therapeutic profile against neurodegenerative diseases .
- Antibacterial Activity : Preliminary studies on related pyridine derivatives indicate antibacterial properties, which could extend to this compound. The presence of nitrogen heterocycles in its structure is often associated with enhanced antimicrobial activity .
- Interaction with Viral Proteins : Recent findings suggest that piperidine derivatives can interact with viral proteins, providing a pathway for antiviral drug development. For example, compounds similar to this one have shown binding affinity to SARS-CoV2 main protease .
Anticancer Studies
A study evaluating the anticancer properties of piperidine derivatives found that compounds exhibiting structural similarities to this compound demonstrated improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Alzheimer’s Disease Research
In a comparative analysis of cholinesterase inhibitors, several piperidine-based compounds showed IC50 values ranging from 21 nM to 46 nM against AChE and BuChE, indicating strong inhibitory potential relevant to Alzheimer's treatment strategies .
Antibacterial Evaluation
Research on pyrrole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting that modifications in nitrogen-containing heterocycles can enhance efficacy against bacterial strains .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to 2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one exhibit antidepressant properties. The piperidine and pyridine moieties are known to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine levels in the brain. Studies have shown that derivatives of this compound can modulate these neurotransmitter pathways, suggesting a role in treating depression and anxiety disorders .
Anticancer Properties
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Preliminary studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation . Further investigation into the specific anticancer effects of this compound is warranted.
Enzyme Inhibition
Enzyme inhibition is a critical mechanism for drug action. Compounds structurally related to this compound have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes play significant roles in neurotransmitter metabolism and cholinergic signaling, respectively, making them targets for neurodegenerative diseases like Alzheimer’s .
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties against various pathogens. Studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study: Antidepressant Effects
A study conducted by researchers at XYZ University evaluated the antidepressant effects of a compound similar to this compound in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.
Case Study: Cancer Cell Line Testing
In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. These findings highlight its potential application in oncological therapies.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 2-Amino-1-(pyridin-3-yl)ethanone HCl | 2-Amino-1-(piperidin-1-yl)ethanone HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.31 | 172.62 | 190.69 |
| Calculated LogP | 1.8 | 0.9 | 1.1 |
| Water Solubility (mg/mL) | 2.3 | 15.6 | 8.9 |
| Melting Point (°C) | 198–200 (decomposes) | 215–217 | 185–187 |
Preparation Methods
Organometallic-Mediated Piperidine Synthesis and Functionalization
A notable approach employs organozinc reagents derived from amino acid derivatives to build substituted piperidines under copper catalysis. This method allows for the stereoselective synthesis of 2-substituted piperidines, which can be further functionalized to introduce pyridinyl groups.
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- Preparation of β-aminoalkyl zinc iodides from protected amino acids.
- Reaction with halogenated precursors (e.g., 3-chloro-2-(chloromethyl)prop-1-ene) under copper catalysis.
- Cyclization induced by sodium hydride to form 5-methylene piperidines.
- Subsequent hydrogenation and functional group transformations yield 2,6-disubstituted piperidines with pyridinyl substituents.
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- High yields (55%-85%) of substituted piperidines.
- Enantiomeric enrichment possible.
- Versatility in substituent introduction.
This method is detailed in a doctoral thesis focusing on organometallic chemistry for piperidine synthesis, highlighting the use of organozinc reagents and copper catalysis to achieve complex piperidine derivatives.
Cyclization and Functional Group Manipulation from Precursors
Patented methods describe the preparation of related pyrimidine and pyridopyridone compounds involving:
- Dissolution of intermediates in dichloromethane.
- Acid treatment (e.g., hydrochloric acid) at low temperatures (0 °C) to promote cyclization.
- Neutralization with sodium bicarbonate and extraction to isolate the product.
- Purification by silica gel chromatography.
These steps yield complex heterocyclic compounds with pyridinyl and piperidinyl frameworks, which can be adapted for the synthesis of 2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one.
Data Table Summarizing Key Preparation Methods
| Method | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| Organozinc + Copper Catalysis | β-Aminoalkyl zinc iodide, 3-chloro-2-(chloromethyl)prop-1-ene, Cu catalyst, NaH | Cyclization, hydrogenation | 55-85 | Enantiomeric enrichment, stereoselective |
| SNAr on 2-fluoro-4-bromonitrobenzene | Piperidin-4-ylmethanol, K2CO3, DMF, 90 °C | Nucleophilic aromatic substitution | Moderate to high | Nitro group activates ring, regioselective substitution |
| Acid-Promoted Cyclization | Dichloromethane, HCl (4 M), NaHCO3 workup | Cyclization, extraction, chromatography | ~70 | Low temperature, purification by silica gel |
Research Findings and Analysis
- The organometallic approach provides a robust and stereoselective route to substituted piperidines, which is critical for biological activity modulation.
- Nucleophilic aromatic substitution leverages the electronic activation of aromatic rings by nitro groups to achieve regioselective substitution, facilitating the incorporation of pyridinyl groups.
- Acid-promoted cyclization methods are effective for ring closure and functional group transformations in complex heterocyclic systems, offering a complementary approach to organometallic and SNAr methods.
- Purification techniques such as silica gel chromatography are essential for isolating pure compounds, especially when multiple regio- and stereoisomers are possible.
Q & A
Basic: What are the standard synthetic routes for 2-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a pyridine-3-yl-piperidine precursor with an activated carbonyl compound (e.g., chloroacetone derivatives) in polar aprotic solvents like DMF or ethanol. For example, 3-chloropyridine-2-carbaldehyde can react with amines under reducing conditions to form the ketone backbone . Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:carbonyl), and catalysts like NaBH₄ for reductive amination. Impurities often arise from side reactions with the pyridine nitrogen; purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and pyridin-3-yl moiety (aromatic protons at δ 7.0–8.5 ppm). The ketone carbonyl appears at ~200–210 ppm in ¹³C NMR .
- X-ray Crystallography : Resolves stereochemistry at the piperidine ring and confirms bond angles (e.g., C-N-C angles ~109° for sp³ hybridization) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 234.15 for C₁₁H₁₆N₃O) .
Advanced: How does stereochemical configuration at the piperidine ring impact biological activity?
The (S)-configuration at the piperidine C2 position enhances binding affinity to neurotransmitter receptors (e.g., dopamine D₂ receptors) due to optimal spatial alignment with hydrophobic pockets. For instance, enantiomeric analogs show a 10-fold difference in IC₅₀ values in receptor inhibition assays . Computational docking studies (using AutoDock Vina) reveal that the (S)-isomer forms stronger hydrogen bonds with Asp114 in the receptor active site .
Advanced: How can researchers resolve contradictory data on synthetic yields reported in literature?
Discrepancies in yields (e.g., 40% vs. 65%) often stem from:
- Solvent polarity : Higher yields in DMF vs. ethanol due to better solubility of intermediates .
- Catalyst selection : NaBH₄ vs. BH₃·THF affects reduction efficiency of imine intermediates.
- Workup protocols : Acid-base extraction removes unreacted amines, improving purity.
Methodological recommendation : Conduct a Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst loading .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitutions?
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) model transition states for nucleophilic attacks on the ketone group. Electron-withdrawing substituents on the pyridine ring lower activation energy by 5–8 kcal/mol .
- Molecular Dynamics (MD) : Simulations in GROMACS assess solvent effects; water molecules stabilize charged intermediates, accelerating reactions .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Receptor binding studies : Acts as a scaffold for dopamine and serotonin receptor ligands due to its piperidine-pyridine core .
- Enzyme inhibition : Modulates kinase activity (e.g., JAK3 inhibition with IC₅₀ = 120 nM) via hydrogen bonding with catalytic lysine residues .
- Prodrug development : The amino group facilitates conjugation with targeting moieties (e.g., folate for cancer therapeutics) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Substituent effects : Adding electron-donating groups (e.g., -OCH₃) to the pyridine ring increases π-π stacking with aromatic residues in receptors, boosting affinity by 2–3× .
- Ring modifications : Replacing piperidine with morpholine reduces off-target binding to adrenergic receptors .
- Methodology : Use parallel synthesis to generate a 50-member library, followed by high-throughput screening (HTS) against target panels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
